molecular formula C19H22Cl2N4O3S B2941089 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE CAS No. 1330301-60-4

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE

Cat. No.: B2941089
CAS No.: 1330301-60-4
M. Wt: 457.37
InChI Key: KIQZLLBLRLDQMH-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a synthetic small-molecule compound featuring a benzothiazole-oxazole hybrid scaffold. Its structure integrates a 6-chloro-substituted benzothiazole ring, a 5-methyl-oxazole moiety, and a morpholine-propyl side chain, with a hydrochloride counterion enhancing solubility for pharmacological applications . Benzothiazole derivatives are renowned for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties, while oxazole rings contribute to metabolic stability and ligand-receptor interactions . The morpholine group, a common pharmacophore, improves pharmacokinetic properties such as membrane permeability and bioavailability .

This compound’s structural complexity necessitates advanced characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and 2D-HPTLC , to confirm stereochemistry and purity. Its design aligns with modern drug discovery trends, where hybrid scaffolds aim to synergize the advantages of distinct heterocyclic systems .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3S.ClH/c1-13-11-16(22-27-13)18(25)24(6-2-5-23-7-9-26-10-8-23)19-21-15-4-3-14(20)12-17(15)28-19;/h3-4,11-12H,2,5-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQZLLBLRLDQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE typically involves multiple stepsThe reaction conditions usually involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-5-METHYL-N-[3-(MORPHOLIN-4-YL)PROPYL]-1,2-OXAZOLE-3-CARBOXAMIDE HYDROCHLORIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Morpholine vs. Thiazolidinone: The morpholine-propyl chain in the target compound likely improves solubility and blood-brain barrier penetration compared to thiazolidinone-containing analogs, which may exhibit higher rigidity and metabolic susceptibility .
  • Hybrid Scaffold : The benzothiazole-oxazole hybrid offers dual heterocyclic pharmacophores, contrasting with single-core systems like benzodithiazine , which may limit conformational flexibility.

Physicochemical Properties

  • Solubility : The hydrochloride salt form significantly enhances aqueous solubility compared to neutral analogs (e.g., 4g, 4m) .
  • Lipophilicity: The morpholine-propyl group may reduce logP values relative to chlorophenyl-thiazolidinone derivatives, favoring improved pharmacokinetics .
  • Stability: Oxazole’s aromaticity confers stability against hydrolysis, whereas thiazolidinone-based compounds (e.g., 4g) may undergo ring-opening under acidic conditions .

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-5-methyl-N-[3-(morpholin-4-yl)propyl]-1,2-oxazole-3-carboxamide hydrochloride is a compound of interest due to its potential biological activities. This article discusses its biological activity, focusing on enzyme inhibition, anticancer properties, and its effects on various cell lines.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and an oxazole ring, contributing to its biological activity. Its molecular formula is C16H19ClN4O2S, with a molecular weight of approximately 366.87 g/mol.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant interactions with several biological targets.

Enzyme Inhibition

Research indicates that the compound exhibits enzyme inhibition capabilities. Notably:

  • Caspase-3 : The compound showed an IC50 value of 4.66×103nM4.66\times 10^3\,\text{nM}, indicating moderate inhibition of this apoptosis-related enzyme .
  • Sentrin-specific protease 8 : An IC50 value of 1.65×103nM1.65\times 10^3\,\text{nM} was recorded, suggesting stronger inhibition compared to Caspase-3 .
  • Sentrin-specific protease 6 : The compound demonstrated weaker activity with an IC50 value greater than 1.00×105nM1.00\times 10^5\,\text{nM} .

Anticancer Activity

The compound has been tested against various cancer cell lines, showcasing promising antiproliferative effects:

  • Cell Lines Tested : The compound was evaluated against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines.
  • Results : The synthesized compounds exhibited varying degrees of cytotoxicity, with some derivatives showing significant antiproliferative activity. For instance, derivatives with lipophilic substituents demonstrated enhanced activity against MCF-7 and A549 cells .

Case Studies and Experimental Findings

Several case studies have documented the effects of this compound on different biological systems:

Study 1: Antiproliferative Effects

A study involving the testing of multiple derivatives indicated that compounds similar to this compound showed:

  • High Efficacy : Certain derivatives achieved over 80% growth inhibition at concentrations as low as 10 μg/mL in HCT116 cells.

Investigations into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Comparative Biological Activity Table

Biological TargetIC50 Value (nM)Activity Level
Caspase-34.66×1034.66\times 10^3Moderate
Sentrin-specific protease 81.65×1031.65\times 10^3Strong
Sentrin-specific protease 6>1.00×1051.00\times 10^5Weak

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